

Biophysical Interaction Studies of Ferroptosis-IN-11: A Technical Guide

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Compound of Interest

Compound Name: *Ferroptosis-IN-11*

Cat. No.: *B15582378*

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Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. [1][2][3][4] This process is implicated in a variety of pathological conditions, including cancer, neurodegenerative disorders, and ischemia-reperfusion injury, making it a compelling target for therapeutic intervention. [5][6] **Ferroptosis-IN-11** is a novel small molecule inhibitor designed to modulate this pathway, offering a potential new avenue for treating diseases where ferroptosis plays a key role.

This technical guide provides an in-depth overview of the biophysical interaction studies of **Ferroptosis-IN-11**. It details the experimental protocols used to characterize its binding to its putative target, Glutathione Peroxidase 4 (GPX4), presents the quantitative data in a clear and comparative format, and illustrates the relevant biological and experimental workflows. GPX4 is a central regulator of ferroptosis, functioning to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from oxidative damage. [7][8] Inhibition of GPX4 leads to an accumulation of lipid peroxides, ultimately inducing ferroptosis. [7]

Core Biophysical Interaction Data

The interaction between **Ferroptosis-IN-11** and its target protein, GPX4, has been characterized using multiple biophysical techniques to determine its binding affinity, kinetics, and thermodynamics. The quantitative data from these studies are summarized below.

Table 1: Binding Affinity and Kinetics of Ferroptosis-IN-11 with GPX4 as determined by Surface Plasmon Resonance (SPR)

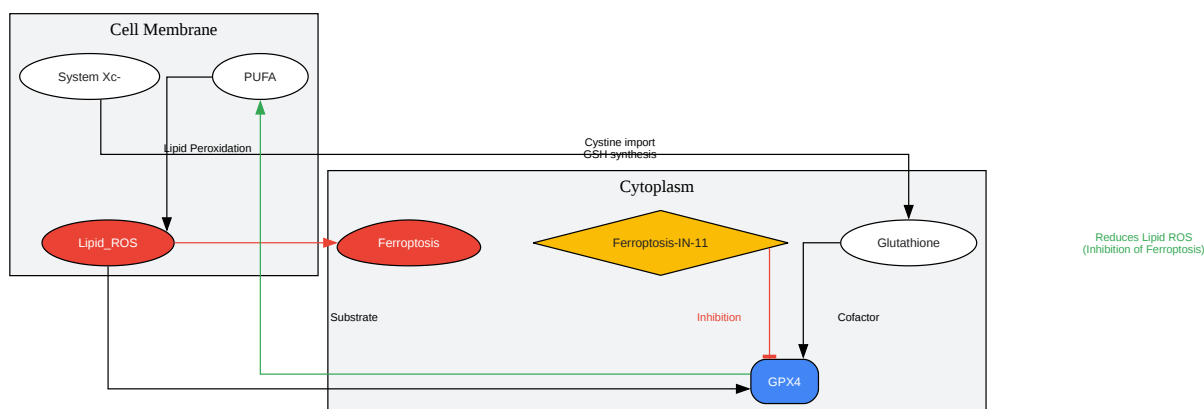
Parameter	Value	Unit
Association Rate Constant (k _a)	2.5 x 10 ⁵	M ⁻¹ s ⁻¹
Dissociation Rate Constant (k _d)	1.0 x 10 ⁻³	s ⁻¹
Equilibrium Dissociation Constant (K _D)	4.0	nM

Table 2: Thermodynamic Profile of Ferroptosis-IN-11 Binding to GPX4 as determined by Isothermal Titration Calorimetry (ITC)

Parameter	Value	Unit
Stoichiometry (n)	1.05	-
Binding Affinity (K _a)	2.3 x 10 ⁸	M ⁻¹
Equilibrium Dissociation Constant (K _D)	4.3	nM
Enthalpy Change (ΔH)	-15.2	kcal/mol
Entropy Change (ΔS)	-10.8	cal/mol·K
Gibbs Free Energy Change (ΔG)	-11.8	kcal/mol

Signaling Pathway of Ferroptosis Inhibition

Ferroptosis-IN-11 is hypothesized to inhibit ferroptosis by directly binding to and inhibiting the enzymatic activity of GPX4. This prevents the reduction of lipid peroxides, leading to their accumulation and subsequent cell death via ferroptosis.



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Caption: Proposed mechanism of **Ferroptosis-IN-11** action.

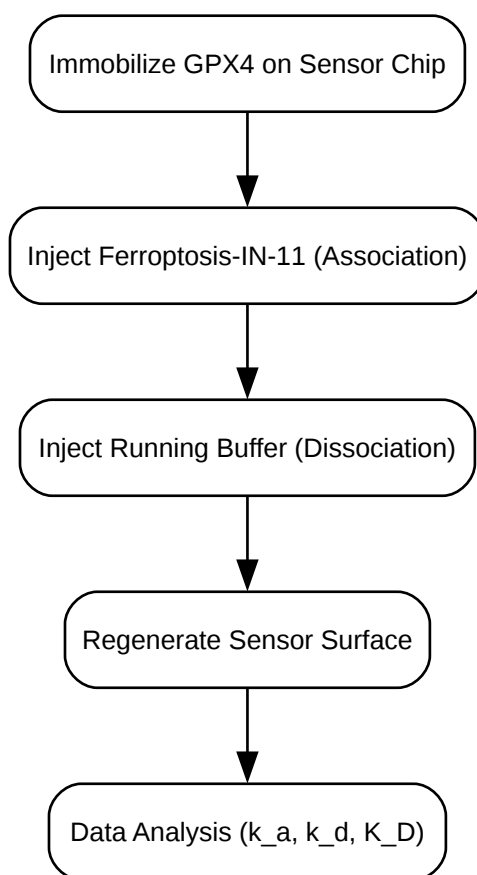
Experimental Protocols

Detailed methodologies for the key biophysical experiments are provided below. These protocols are essential for reproducing the characterization of the interaction between **Ferroptosis-IN-11** and GPX4.

Surface Plasmon Resonance (SPR)

SPR is utilized to measure the real-time kinetics of the protein-ligand interaction, providing data on association and dissociation rates.^[9]

Experimental Workflow for SPR



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Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol:

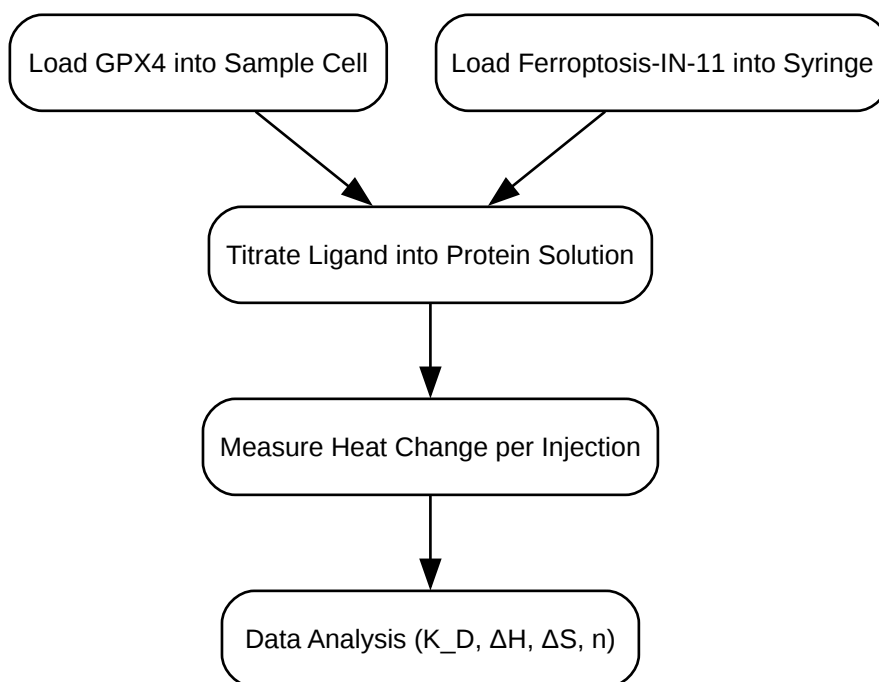
- **Protein Immobilization:** Recombinant human GPX4 is immobilized on a CM5 sensor chip via amine coupling. The chip surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. GPX4, at a concentration of 50 µg/mL in 10 mM sodium acetate buffer (pH 4.5), is injected over the activated surface. Remaining active esters are deactivated with an injection of 1 M ethanolamine. A reference flow cell is prepared similarly but without protein immobilization.^[10]
- **Binding Analysis:** A dilution series of **Ferroptosis-IN-11** is prepared in HBS-EP+ buffer. The compound is injected over the sensor surface at concentrations ranging from 0.1 nM to 100 nM for 120 seconds to monitor association. This is followed by an injection of running buffer for 300 seconds to monitor dissociation.^[10]

- **Regeneration:** The sensor surface is regenerated between injections with a 30-second pulse of 10 mM glycine-HCl (pH 2.5).
- **Data Analysis:** The resulting sensorgrams are double-referenced by subtracting the signal from the reference flow cell and a blank buffer injection. The kinetic parameters (k_a and k_d) are determined by fitting the data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (K_D) is calculated as k_d/k_a .

Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][11][12]

Experimental Workflow for ITC



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Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

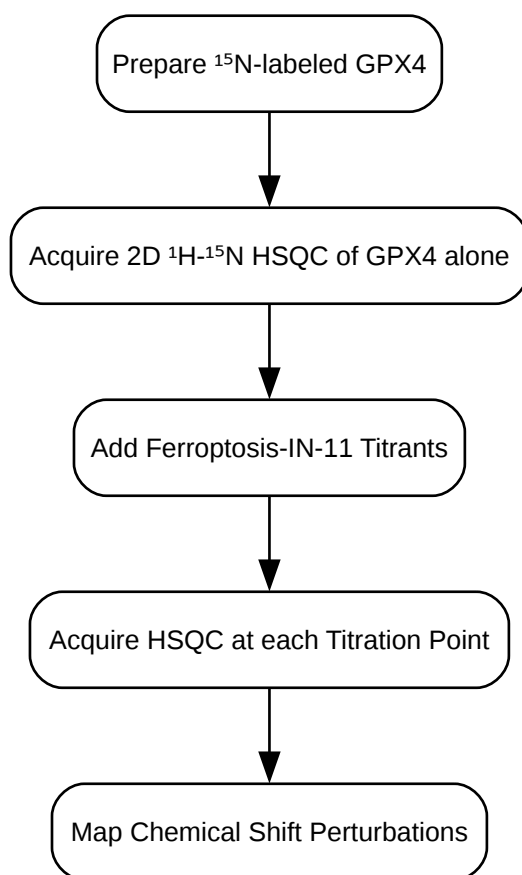
Protocol:

- **Sample Preparation:** Recombinant GPX4 is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). **Ferroptosis-IN-11** is dissolved in the final dialysis buffer. The protein concentration is typically 10-20 μ M, and the ligand concentration is 100-200 μ M. Both solutions are thoroughly degassed.[\[10\]](#)
- **Instrument Setup:** The experiment is conducted at 25°C. The stirring speed is set to 750 rpm.
- **Titration:** The sample cell (~200 μ L) is filled with the GPX4 solution, and the injection syringe (~40 μ L) is loaded with the **Ferroptosis-IN-11** solution. An initial 0.5 μ L injection is performed and discarded from the data analysis. Subsequently, 2 μ L aliquots of the ligand are injected into the protein solution at 150-second intervals until the binding reaction is saturated.[\[10\]](#)
- **Data Analysis:** The raw data of heat change per injection is integrated and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a single-site binding model to determine the stoichiometry (n), binding affinity (K_a), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: $\Delta G = -RT \ln(K_a) = \Delta H - T\Delta S$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to identify the binding site of **Ferroptosis-IN-11** on GPX4 by observing chemical shift perturbations in the protein's spectrum upon ligand binding.[\[9\]](#)

Experimental Workflow for NMR Titration



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Caption: Workflow for NMR titration analysis.

Protocol:

- **Sample Preparation:** ¹⁵N-labeled GPX4 is expressed in E. coli grown in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source and purified. A ~100 μM solution of the labeled protein is prepared in an NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, 10% D₂O, pH 6.5). A concentrated stock solution of **Ferroptosis-IN-11** is prepared in the same buffer.^[10]
- **NMR Titration:** A 2D ¹H-¹⁵N HSQC spectrum of the protein alone is acquired. Aliquots of the **Ferroptosis-IN-11** stock solution are then added to the protein sample to achieve increasing molar ratios of ligand to protein (e.g., 0.5:1, 1:1, 2:1, 5:1). A 2D ¹H-¹⁵N HSQC spectrum is recorded at each titration point.^[10]

- **Data Analysis:** The spectra are processed and overlaid. The amino acid residues in the protein that experience significant chemical shift changes upon ligand addition are identified. These residues are then mapped onto the three-dimensional structure of GPX4 to delineate the binding site of **Ferroptosis-IN-11**.

Conclusion

The biophysical data presented in this guide strongly indicate that **Ferroptosis-IN-11** is a high-affinity ligand for GPX4. The nanomolar dissociation constants obtained from both SPR and ITC suggest a potent interaction. The thermodynamic profile reveals that the binding is enthalpically driven. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and validation of **Ferroptosis-IN-11** as a modulator of the ferroptosis pathway. These findings support the further development of **Ferroptosis-IN-11** as a potential therapeutic agent for diseases associated with dysregulated ferroptosis.

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